- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow ReactorChemistry - A European Journal, 2021, 27(27), 7525-7532,
Cas no 92235-34-2 (tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate)
![tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate structure](https://pt.kuujia.com/scimg/cas/92235-34-2x500.png)
92235-34-2 structure
Nome do Produto:tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Propriedades químicas e físicas
Nomes e Identificadores
-
- (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
- (2-oxopyrrolidin-3-(S)-yl)carbamic acid tert-butyl ester
- (S)-BOC-3-AMINO-2-PYRROLIDINONE
- (S)-tert-butyl 2-oxopyrrolidin-3-ylcarbamate
- Carbamic acid,N-[(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
- FD1232
- (S)-(-)-3-Boc-aminopyrrolidin-2-one
- Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
- tert-butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
- (2-oxopyrrolidin-3-(S)-yl)-carbamic acid tert-butyl ester
- [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-bu
- [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-butyl ester
- 1,1-Dimethylethyl N-[(3S)-2-oxo-3-pyrrolidinyl]carbamate (ACI)
- Carbamic acid, (2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
- Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (9CI)
- (S)-3-(tert-Butoxycarbonylamino)pyrrolidin-2-one
- (S)-tert-Butyl(2-oxopyrrolidin-3-yl)carbamate
- tert-Butyl (S)-N-(2-oxopyrrolidin-3-yl)carbamate
- (S)-Boc-3-amino-2-pyrrolidinone,97%
-
- MDL: MFCD03426144
- Inchi: 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1
- Chave InChI: DVWCHAUBYVZILO-LURJTMIESA-N
- SMILES: N([C@H]1CCNC1=O)C(=O)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 200.116092g/mol
- Carga de Superfície: 0
- XLogP3: 0.4
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Ligações Rotativas: 3
- Massa monoisotópica: 200.116092g/mol
- Massa monoisotópica: 200.116092g/mol
- Superfície polar topológica: 67.4Ų
- Contagem de Átomos Pesados: 14
- Complexidade: 245
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
Propriedades Experimentais
- PSA: 67.43000
- LogP: 1.11930
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Informações de segurança
- Declaração de perigo: H302-H315-H319-H332-H335
- Condição de armazenamento:Sealed in dry,2-8°C
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Dados aduaneiros
- CÓDIGO SH:2933790090
- Dados aduaneiros:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-100MG |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 100MG |
¥ 237.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-250MG |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 250MG |
¥ 409.00 | 2023-04-12 | |
Chemenu | CM119143-5g |
(S)-3-(Boc-amino)-2-pyrrolidone |
92235-34-2 | 97% | 5g |
$808 | 2021-08-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064989-5g |
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate |
92235-34-2 | 97% | 5g |
¥6358.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064989-1g |
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate |
92235-34-2 | 97% | 1g |
¥1187.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-1G |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 1g |
¥ 1,082.00 | 2023-04-12 | |
Enamine | EN300-3068166-0.5g |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 0.5g |
$218.0 | 2023-09-05 | |
Enamine | EN300-3068166-10.0g |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 10.0g |
$1594.0 | 2023-07-06 | |
eNovation Chemicals LLC | D588039-10g |
(S)-Boc-3-amino-2-pyrrolidinone |
92235-34-2 | 97% | 10g |
$2500 | 2023-09-03 | |
Chemenu | CM119143-1g |
(S)-3-(Boc-amino)-2-pyrrolidone |
92235-34-2 | 97% | 1g |
$*** | 2023-05-29 |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole Solvents: Tetrahydrofuran ; 15 min, rt → 60 °C; 4 h, 60 °C
Referência
- Preparation of azaheterocyclic sulfonamides as factor Xa inhibitors, United States, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
1.2 Reagents: Diethyl ether ; rt
1.2 Reagents: Diethyl ether ; rt
Referência
- Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt
Referência
- Protein synthesis with conformationally constrained cyclic dipeptidesBioorganic & Medicinal Chemistry, 2020, 28(22),,
Método de produção 5
Condições de reacção
1.1 Reagents: 1,3-Cyclohexadiene Catalysts: Palladium Solvents: Tetrahydrofuran ; 5 min, reflux
Referência
- Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acidsJournal of Peptide Science, 2005, 11(3), 175-186,
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt
Referência
- Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ; 15 min, rt → 60 °C; 4 h, 60 °C
Referência
- Preparation of N-(oxopyrrolidinyl)naphthalenesulfonamides and analogs as factor Xa inhibitors, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide , Hydroxybenzotriazole Solvents: Tetrahydrofuran
Referência
- Design and Structure-Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor XaJournal of Medicinal Chemistry, 1999, 42(18), 3557-3571,
Método de produção 9
Condições de reacção
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 d, rt
Referência
- A flexible approach to (S)-3-amino-2-pyrrolidinone derivativesHeterocycles, 2004, 64, 121-128,
Método de produção 10
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Methanol ; overnight, rt; 2 h, reflux
Referência
- Preparation of indolylidenemethylpyrrolecarboxamides as inhibitors of VEGFR, PDEGFR, KIT, Flt-1, Flt-3, Flt-4, and RET kinase with reduced inhibition of AMPK., World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
Referência
- Thiophene-2-carboxylic acid derivatives and their preparation and use for the treatment of flavivirus infections, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ; 15 min, 60 °C; 4 h, 60 °C
Referência
- Preparation of [(sulfonamidooxopyrrolidino)methyl]benzamidines as factor Xa inhibitors, United States, , ,
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Raw materials
- 3-Aminopyrrolidin-2-one
- (3S)-3-aminopyrrolidin-2-one
- Butanoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, potassium salt (1:1), (2S)-
- Di-tert-butyl dicarbonate
- Boc-L-2,4-diaminobutyric acid
- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]-, 2,3,4,5,6-pentafluorophenyl ester, (2S)-
- (S)-benzyl 2-oxopyrrolidin-3-ylcarbamate
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Preparation Products
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Literatura Relacionada
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
92235-34-2 (tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate) Produtos relacionados
- 2480-93-5(Nα-(tert-Butoxycarbonyl)-NΔ-carbobenzoxy-L-ornithine)
- 1913-12-8(N-Boc-L-Aspartic Acid 4-tert-Butyl Ester Dicyclohexylammonium Salt)
- 2389-45-9((S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid)
- 2419-94-5(N-Boc-L-glutamic acid)
- 2488-15-5((tert-Butoxycarbonyl)-L-methionine)
- 1676-90-0(Boc-Asp(OtBu)-OH)
- 2212-76-2(Z-Lys(boc)-oh dcha)
- 2389-60-8(Nepsilon-(tert-Butoxycarbonyl)-Nalpha-carbobenzoxy-L-lysine)
- 2418-95-3((S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid)
- 2483-46-7((S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92235-34-2)tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate

Pureza:99%
Quantidade:5g
Preço ($):625.0